molecular formula C6H6Cl3N B038919 2-Chloro-4-(chloromethyl)pyridine hydrochloride CAS No. 117934-37-9

2-Chloro-4-(chloromethyl)pyridine hydrochloride

Cat. No.: B038919
CAS No.: 117934-37-9
M. Wt: 198.5 g/mol
InChI Key: MHEIXSFAQSEARV-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)pyridine hydrochloride is an organohalide compound with the molecular formula C6H5Cl2N·HCl. It is a derivative of pyridine, featuring both a chloro and a chloromethyl group attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

2-Chloro-4-(chloromethyl)pyridine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals and plant growth regulators . It is an alkylating agent , which means it can introduce an alkyl group into other substances, often leading to significant changes in their properties.

Mode of Action

As an alkylating agent, this compound can interact with its targets by transferring its chloromethyl group . This process can alter the target molecule’s structure and function, leading to various downstream effects.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific target molecules. As an alkylating agent, it is known to modify molecular structures, potentially affecting a wide range of biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability. Therefore, it is typically handled and stored under controlled conditions to maintain its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process begins by mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to 58-60°C, and chlorine gas is introduced under light irradiation. The reaction temperature is maintained at 60-65°C, and the progress is monitored using gas chromatography. After the reaction is complete, the product is isolated by distillation and subsequently converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous chlorination under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques and purification methods helps in obtaining the final product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can be amines, thioethers, or ethers.

    Oxidation Products: Oxidation typically leads to the formation of pyridine N-oxides.

    Reduction Products: Reduction can yield various partially or fully reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-4-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-4-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEIXSFAQSEARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627047
Record name 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117934-37-9
Record name 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(chloromethyl)pyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-hydroxymethylpyridine (180 mg, 1.25 mmol), thionyl chloride (0.2 ml) in toluene (10 ml) was stirred at ambient temperature for 1 hour. The volatiles were removed by evaporation to give 2-chloro-4-chloromethylpyridine hydrochloride (180 mg, 0.9 mmol). A mixture of 7-hydroxy-6-methoxy-4-phenoxyquinazoline (268 mg, 1 mmol), (prepared as described for the starting material in Example 13), potassium carbonate (680 mg, 5 mmol) and DMF (10 ml) was added to this crude product and the mixture was heated at 90° C. for 1 hour. The mixture was allowed to cool, diluted with water and extracted with ethyl acetate (3×70 ml). The extracts were combined, washed with water (×3) and brine, dried (MgSO4) and the solvent removed by evaporation to give 7-((2-chloro-4-pyridyl)methoxy)-6-methoxy-4-phenoxyquinazoline (260 mg, 66%) as a solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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